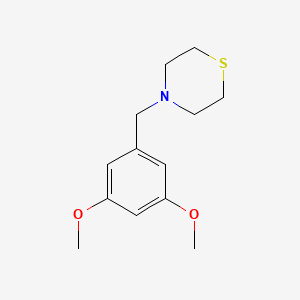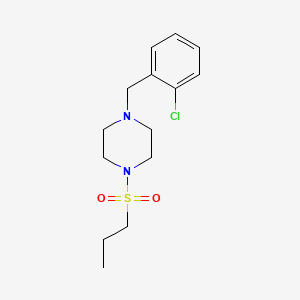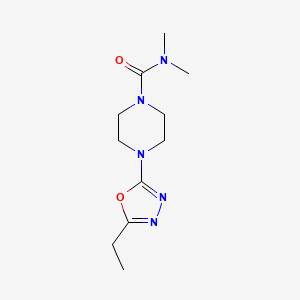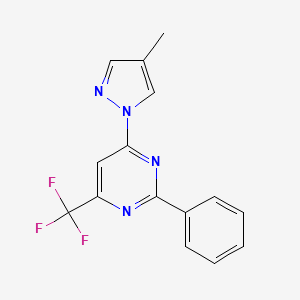
4-(4-methyl-1H-pyrazol-1-yl)-2-phenyl-6-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is part of a broader class of chemicals that are of interest due to their unique structural and chemical properties. The compound features a pyrimidine core, substituted with a trifluoromethyl group, a phenyl group, and a methylated pyrazolyl group, indicating potential for diverse chemical reactivity and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves regiospecific cyclization and functionalization strategies. For example, Zanatta et al. (2003) presented a method for synthesizing a series of pyrimidines through the reactions of alkoxyvinyl trifluoro[chloro]methyl ketones with hydrazine pyrimidines, which could be adapted for our target compound (Zanatta et al., 2003). Similarly, Flores et al. (2006) detailed the cyclocondensation of dihydropyrazoles with trifluoroalkenones, catalyzed by Ti(Oi-Pr)4 or BF3·OEt2, to yield pyrimidines, which provides insight into potential synthesis routes (Flores et al., 2006).
Molecular Structure Analysis
The molecular structure of pyrazolo and pyrimidine derivatives can be characterized by various spectroscopic techniques, including NMR and mass spectrometry. Studies on the mass spectra of pyrazolo[3,4-d]pyrimidines by Higashino et al. (1976) shed light on the fragmentation patterns that can be useful for confirming the structure of our target compound (Higashino et al., 1976).
Chemical Reactions and Properties
The chemical reactivity of pyrimidine derivatives is influenced by their substitution pattern. The presence of a trifluoromethyl group and a pyrazolyl group in the compound suggests potential for engaging in various chemical reactions, such as nucleophilic substitution and cycloaddition. Gregg et al. (2007) have highlighted the pyrazolo[1,5-a]pyrimidine class as a privileged structure, indicating its versatility in chemical transformations (Gregg et al., 2007).
Propiedades
IUPAC Name |
4-(4-methylpyrazol-1-yl)-2-phenyl-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4/c1-10-8-19-22(9-10)13-7-12(15(16,17)18)20-14(21-13)11-5-3-2-4-6-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFDMSCRBDJRRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC(=NC(=C2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-fluorophenyl)sulfonyl]-4-(2-methylbenzyl)piperazine](/img/structure/B5664821.png)
![4-methoxy-2-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]phenol](/img/structure/B5664824.png)
![N-cyclopentyl-2-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B5664838.png)
![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-(2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B5664844.png)

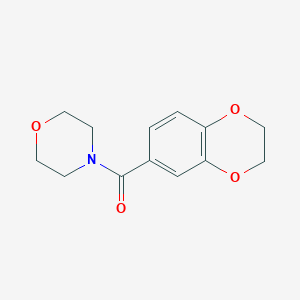
![1-(cyclobutylcarbonyl)-N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5664861.png)
![(1S*,5R*)-3-(3,5-dichloro-4-methylbenzoyl)-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B5664869.png)
![cyclohexyl [(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5664878.png)
![(3S*,4R*)-1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5664894.png)
